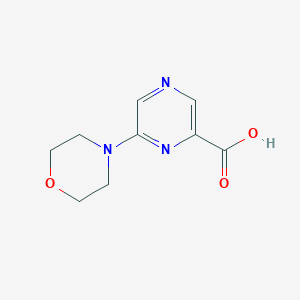

6-morpholin-4-ylpyrazine-2-carboxylic Acid

描述

Contextualization within Heterocyclic and Medicinal Chemistry

Heterocyclic chemistry forms a cornerstone of drug discovery, with a vast number of pharmaceuticals incorporating these cyclic structures. 6-morpholin-4-ylpyrazine-2-carboxylic acid is a quintessential example of a heterocyclic compound, integrating two key nitrogen-containing rings: a pyrazine (B50134) and a morpholine (B109124). The field of medicinal chemistry extensively utilizes such "privileged structures" as foundational frameworks for developing new therapeutic agents. researchgate.netnih.gov The specific arrangement of a morpholine substituent on a pyrazine-2-carboxylic acid core presents a unique chemical entity with potential for diverse biological interactions.

The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. mdpi.com This structural motif is found in numerous natural and synthetic compounds with a wide array of biological activities. mdpi.comnih.gov The carboxylic acid group at the 2-position of the pyrazine ring introduces a key functional group capable of acting as a hydrogen bond donor and acceptor, a feature often critical for molecular recognition at biological targets.

Significance of the Pyrazine and Morpholine Pharmacophores in Drug Discovery

Both the pyrazine and morpholine moieties are considered important pharmacophores in drug design. A pharmacophore is defined as the essential spatial arrangement of atoms or functional groups responsible for a drug's biological activity.

The pyrazine ring is a versatile scaffold found in several approved drugs, highlighting its clinical relevance. mdpi.com For instance, pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis. mdpi.com The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and other non-covalent interactions, while the aromatic nature of the ring allows for π-π stacking with biological macromolecules. The substitution pattern on the pyrazine ring can be readily modified, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. rjpbcs.com

The morpholine ring is another privileged scaffold in medicinal chemistry. researchgate.netnih.gov It is a saturated heterocycle containing both an ether and a secondary amine functional group. The presence of the oxygen atom can improve the aqueous solubility and metabolic stability of a drug molecule. researchgate.net The morpholine nitrogen is typically basic, providing a handle for salt formation and further chemical modification. This moiety is a common feature in many bioactive compounds, contributing to improved pharmacokinetic profiles and target engagement. researchgate.netnih.gov

The combination of these two pharmacophores in this compound results in a molecule with a rich set of chemical features, including hydrogen bond donors and acceptors, a lipophilic surface, and a polar region. This amalgamation of properties suggests a high potential for this scaffold to interact with a variety of biological targets.

Historical Perspective on Related Scaffold Exploration in Bioactive Molecules

The exploration of pyrazine- and morpholine-containing molecules has a long history in medicinal chemistry. The synthesis of pyrazine was first reported in the mid-19th century. mdpi.com Since then, numerous derivatives have been synthesized and evaluated for their biological activities, leading to the discovery of important drugs like pyrazinamide. mdpi.com

Similarly, the morpholine ring has been incorporated into bioactive molecules for decades. Its ability to impart favorable physicochemical properties has made it a popular choice for medicinal chemists seeking to optimize lead compounds. researchgate.netnih.gov

While the individual histories of pyrazine and morpholine in drug discovery are well-documented, the exploration of scaffolds that combine these two rings is a more recent development. The rationale for combining these two privileged pharmacophores is to create novel chemical entities with enhanced biological activity and drug-like properties. Early research into derivatives of pyrazine-2-carboxylic acid focused on amides and esters, with studies investigating their antimycobacterial and antifungal activities. mdpi.com More recent work has expanded to include a wider range of substituents, including various heterocyclic rings, to explore their potential as inhibitors of specific enzymes or as modulators of cellular signaling pathways.

The specific compound, this compound, appears in the chemical literature primarily as a building block or a reference compound in the synthesis of more complex molecules. sigmaaldrich.com While detailed research findings on its specific biological activities are not extensively published, its structure represents a logical progression in the ongoing search for new and effective therapeutic agents based on proven pharmacophoric elements.

属性

IUPAC Name |

6-morpholin-4-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9(14)7-5-10-6-8(11-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQVLHNPKAAHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376306 | |

| Record name | 6-morpholin-4-ylpyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40262-73-5 | |

| Record name | 6-morpholin-4-ylpyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Morpholin 4 Ylpyrazine 2 Carboxylic Acid and Its Structural Analogues

Strategic Approaches to Pyrazine (B50134) Ring Functionalization

The pyrazine ring is an electron-deficient heterocycle, which dictates its reactivity. acs.org Functionalization can be achieved either by direct modification of a pre-formed pyrazine ring or by constructing the ring from acyclic precursors with the desired substituents already in place.

Direct functionalization of the pyrazine core often exploits the electron-deficient nature of the ring. Key strategies include metalation followed by reaction with an electrophile and direct C-H functionalization.

Regio- and chemoselective metalation can be achieved using specialized reagents. For instance, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMPZnCl·LiCl allows for the selective deprotonation of chloropyrazines. The resulting organometallic intermediates can then be trapped with various electrophiles to yield highly functionalized pyrazine compounds. nih.gov This approach offers a powerful method for introducing substituents at specific positions, overcoming challenges associated with the inherent reactivity of the pyrazine nucleus. nih.govgoogle.com

Another powerful technique is the direct C-H functionalization. Iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents has been successfully applied to the synthesis of pyrazine-containing natural products. nih.gov Palladium-catalyzed C-H/C-H cross-coupling reactions have also been employed, for example, in coupling pyrazine-N-oxides with other heterocycles. nih.gov These methods are advantageous as they avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Annulation strategies build the pyrazine ring from acyclic components, allowing for the introduction of desired functional groups from the outset. A common and versatile method is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net

A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids involves the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov This approach mimics natural biosynthetic pathways to construct the pyrazine core. Another advanced method involves the manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols, which selectively forms 2,5-disubstituted pyrazines, releasing only water and hydrogen gas as byproducts, making it an atom-economical and environmentally benign process. researchgate.net

Furthermore, pyrazinopyrazine-fused systems can be constructed through the direct condensation of a quinoxalinediamine (a benzopyrazine diamine) with various diketones, demonstrating the utility of condensation reactions in building complex heterocyclic systems containing the pyrazine motif. youtube.com

Installation of the Morpholine (B109124) Moiety

The morpholine substituent can be introduced either as a complete ring via nucleophilic substitution or constructed in a stepwise fashion directly on the pyrazine scaffold.

The most direct method for installing the morpholine moiety is through a nucleophilic aromatic substitution (SNAr) reaction, typically on a halogenated pyrazine precursor. The reaction of 2-chloropyrazine (B57796) with morpholine is a common strategy. nih.gov To facilitate this transformation, which can be sluggish due to the moderate reactivity of chloropyrazines, palladium-catalyzed cross-coupling reactions are often employed. tandfonline.com

The Buchwald-Hartwig amination, for example, provides an efficient route. In a typical procedure, a chloropyrazine is treated with morpholine in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand. nih.gov This method is highly versatile and has been used to couple morpholine with various heterocyclic cores. nih.govfishersci.no

Table 1: Example Conditions for Buchwald-Hartwig Amination of 2-Chloropyrazine

| Component | Role | Example Reagent |

| Substrate | Halogenated Pyrazine | 2-Chloropyrazine |

| Nucleophile | Amine | Morpholine |

| Catalyst | Palladium Source | Pd(OAc)₂ |

| Ligand | Phosphine Ligand | PTABS |

| Base | --- | Triethylamine |

| Solvent | --- | DMF |

| Data derived from a synthesis of 4-(pyrazin-2-yl)morpholine. nih.gov |

An alternative to attaching a pre-formed morpholine ring is to construct it directly from an acyclic precursor already attached to the pyrazine. This involves forming the two C-O and C-N bonds of the morpholine ring.

One general strategy involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. minia.edu.eg For example, a pyrazine substituted with a bis(2-hydroxyethyl)amino group can undergo dehydration, often by heating in the presence of a strong acid like sulfuric acid, to yield the corresponding N-pyrazinylmorpholine. minia.edu.eg

Another approach utilizes the ring-opening of strained heterocycles. For instance, a base-promoted cascade reaction between an oxazetidine and an α-formyl carboxylate can produce substituted morpholine structures. researchgate.net Wacker-type aerobic oxidative cyclization of alkenes containing both an amine and a hydroxyl group, catalyzed by palladium complexes, also provides a route to the morpholine ring. These methods offer pathways to novel morpholine analogues that may not be accessible through direct substitution. wikipedia.org

Carboxylic Acid Functional Group Introduction and Manipulation

The introduction of a carboxylic acid group onto the pyrazine ring requires specific synthetic methods, given the electronic nature of the heterocycle.

A common strategy for introducing a carboxyl group is the oxidation of an alkyl group, typically a methyl group, at the desired position. For example, 2,5-dimethylpyrazine (B89654) can be selectively oxidized to 5-methylpyrazine-2-carboxylic acid using potassium permanganate (B83412) (KMnO₄). google.com The reaction conditions can be controlled to favor mono-oxidation over di-oxidation.

Another powerful method involves the introduction of a nitrile group, which can then be hydrolyzed to the corresponding carboxylic acid. Palladium-catalyzed cyanation of a halopyrazine is an effective way to install the nitrile. researchgate.net For example, a chloropyrazine can be converted to a cyanopyrazine, which upon subsequent acidic or basic hydrolysis yields the pyrazinecarboxylic acid.

Once the carboxylic acid is in place, it can be manipulated for further derivatization. A frequent transformation is the conversion to an acyl chloride, which serves as a highly reactive intermediate for the synthesis of amides and esters. nih.gov This is typically achieved by treating the pyrazinecarboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. wikipedia.org The resulting pyrazine-2-carbonyl chloride can then be reacted with a wide range of nucleophiles. nih.govwikipedia.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Structure | Role / Mention |

|---|---|---|

| 6-morpholin-4-ylpyrazine-2-carboxylic acid | OC(=O)c1cncc(n1)N2CCOCC2 | Target Molecule |

| Pyrazine | c1cnccn1 | Core Heterocycle |

| Morpholine | C1COCCN1 | Substituent |

| 2-Chloropyrazine | Clc1cnccn1 | Starting Material |

| Pyrazine-2-carboxylic acid | OC(=O)c1cnccn1 | Parent Acid nih.gov |

| 4-(Pyrazin-2-yl)morpholine | c1cncc(n1)N2CCOCC2 | Synthesis Intermediate nih.gov |

| 2,5-Dimethylpyrazine | Cc1cncc(C)n1 | Starting Material google.com |

| 5-Methylpyrazine-2-carboxylic acid | OC(=O)c1cncc(C)n1 | Synthesis Intermediate google.com |

| Pyrazine-2-carbonyl chloride | ClC(=O)c1cnccn1 | Reactive Intermediate |

| TMPMgCl·LiCl | [LiCl·(C9H18N)MgCl] | Metalating Agent nih.gov |

| Pd(OAc)₂ | Pd(OCOCH₃)₂ | Catalyst nih.gov |

| Thionyl chloride | SOCl₂ | Chlorinating Agent |

Oxidation Pathways for Carboxyl Group Formation

The formation of the carboxylic acid group on the pyrazine ring is a critical step in the synthesis of this compound. A common and direct approach involves the oxidation of a precursor functional group, typically a methyl or hydroxymethyl group, at the C-2 position of the pyrazine core.

Research into related pyrazine systems has demonstrated the feasibility of such oxidative transformations. For instance, benzylic oxidation has been employed to convert substituted 2,3-dimethylpyrazines into the corresponding pyrazine-2,3-dicarbaldehyde. nih.gov This type of reaction, often utilizing oxidizing agents like selenium dioxide or potassium permanganate, showcases the pyrazine ring's stability under oxidative conditions, allowing for selective modification of the side chain. While direct oxidation of a methyl group to a carboxylic acid can be challenging, a stepwise approach involving initial oxidation to an aldehyde followed by further oxidation to the carboxylic acid is a well-established synthetic strategy. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or degradation of the heterocyclic core.

Ester Hydrolysis and Amidation Reactions

Ester Hydrolysis

A widely used and reliable method for obtaining pyrazine-2-carboxylic acids is the hydrolysis of their corresponding esters. This pathway offers the advantage of using stable ester intermediates that can be purified easily before the final deprotection step. The synthesis typically starts with a precursor like methyl 5-chloropyrazine-2-carboxylate, which can be converted to the 6-morpholino derivative via nucleophilic aromatic substitution, followed by hydrolysis.

The hydrolysis is generally achieved under basic or acidic conditions. An efficient and environmentally friendly procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been reported, highlighting the move towards greener chemical processes. researchgate.net Similarly, studies on related pyrazine dicarboxamides show selective hydrolysis of one amide group to a carboxylic acid in the presence of a strong aqueous alkali like sodium hydroxide, demonstrating the precise control achievable in these reactions. google.com

Amidation Reactions

The carboxylic acid functionality of this compound serves as a versatile handle for further derivatization, most notably through amidation reactions to generate diverse libraries of bioactive compounds. nih.gov The standard procedure involves activating the carboxylic acid, commonly by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with a primary or secondary amine to form the desired amide bond. nih.govresearchgate.net

Studies have detailed the condensation of various substituted pyrazine-2-carboxylic acid chlorides with a range of anilines and benzylamines to produce amide libraries for biological screening. nih.govnih.gov To improve efficiency and reaction times, microwave-assisted synthesis has been successfully employed for these aminodehalogenation and amidation reactions, often providing higher yields in significantly less time compared to conventional heating methods. nih.gov

Table 1: Examples of Amidation Reactions on the Pyrazine-2-Carboxylic Acid Scaffold

| Starting Carboxylic Acid | Amine | Coupling Method | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloropyrazine-2-carboxylic acid | 2-Methylaniline | Acid Chloride Formation, then Amine Addition | Not Specified | 58% | nih.govresearchgate.net |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3-Methylaniline | Acid Chloride Formation, then Amine Addition | Not Specified | 65% | nih.govresearchgate.net |

| 3-Chloropyrazine-2-carboxamide* | 4-Methylbenzylamine | Microwave Irradiation | Methanol | 45% | nih.gov |

| 3-Chloropyrazine-2-carboxamide* | 4-Fluorobenzylamine | Conventional Heating | THF | 31% | nih.gov |

Note: In this study, the reaction is an aminodehalogenation of a chloro-pyrazine carboxamide, which is mechanistically distinct but results in a functionally similar amide product class.

Stereoselective Synthetic Pathways for Chiral Analogues

The introduction of chirality into analogues of this compound can significantly impact their pharmacological activity. nih.gov Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Catalysis in Analogue Synthesis

Asymmetric catalysis offers a powerful tool for establishing stereocenters with high enantioselectivity, often in a single step. For pyrazine derivatives, this can be achieved through methods such as asymmetric hydrogenation or dearomatization.

Asymmetric Hydrogenation: Researchers have developed iridium-catalyzed asymmetric hydrogenation of substituted pyrazines. Using chiral diphosphine ligands, this method can produce chiral tetrahydropyrazines in high yields and with excellent enantioselectivities. thieme-connect.com The resulting chiral piperazine (B1678402) cores are valuable building blocks for more complex molecules. thieme-connect.com

Asymmetric Dearomatization: Another innovative approach is the enantioselective dearomatization of the pyrazine ring. A copper-catalyzed reaction using a chiral ligand has been shown to dearomatize pyrazine, leading to the formation of chiral C-substituted dihydropyrazines as single diastereomers with high enantiomeric excess. acs.org This method provides a direct route to valuable chiral piperazine precursors. acs.org

Chiral Resolution Techniques for Enantiopure Intermediates

When a synthetic route produces a racemic mixture of a chiral intermediate, chiral resolution is required to separate the enantiomers. wikipedia.org This is a crucial process, as different enantiomers of a drug can have vastly different biological activities. nih.gov

The most common method is chemical resolution via the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture (e.g., a chiral amine or carboxylic acid intermediate) with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic base, chiral acids like (+)-tartaric acid or (-)-mandelic acid are used. libretexts.org For a racemic acid, chiral bases such as brucine (B1667951) or (R)-1-phenylethylamine are employed. libretexts.org

The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed, yielding the pure enantiomers of the original intermediate. This technique was successfully used in the synthesis of the neuropeptide S receptor antagonist SHA 68, a complex molecule containing a pyrazine core, where the enantiomers were separated and the absolute configuration was determined. nih.gov

Biocatalytic Approaches in the Synthesis of Morpholine and Pyrazine Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important strategy in green chemistry, offering high selectivity and mild reaction conditions.

For the synthesis of pyrazine derivatives, a novel biocatalytic approach utilizes L-threonine dehydrogenase to generate aminoacetone in situ from L-threonine. researchgate.net This intermediate then undergoes dimerization and further reaction to produce asymmetric trisubstituted pyrazines with yields up to 96% under environmentally benign conditions. researchgate.net

The synthesis of the morpholine ring itself can also be achieved using biocatalytic methods. The enzyme laccase from Myceliophthora thermophila, in the presence of atmospheric oxygen, has been used to catalyze the cross-linking of morpholines containing amino groups with para-dihydroxylated aromatic systems. nih.gov This demonstrates that enzymes can be used to construct morpholine-substituted aromatic compounds with high efficiency. nih.gov

Solid-Phase Synthesis Applications for Library Generation

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. nih.gov The key advantage of SPS is that the growing molecule is attached to an insoluble polymer support, allowing for the use of excess reagents and simplified purification by simple filtration and washing at each step. nih.gov

This methodology has been successfully applied to the synthesis of pyrazine-containing scaffolds. One approach involves a [4+2] cyclocondensation reaction using imines bound to a solid support, which facilitates the synthesis of complex heterocycles like pyridopyrazines. nih.gov Another strategy utilized immobilized L-glutamic acid as a starting material, which, after a series of reactions including sulfonation and alkylation, ultimately yielded trisubstituted pyrazines upon cleavage from the resin. nih.gov These examples underscore the utility of SPS in accelerating the discovery of new pyrazine-based drug candidates by enabling the efficient and parallel synthesis of diverse chemical libraries.

Structure Activity Relationship Sar Studies and Rational Design of 6 Morpholin 4 Ylpyrazine 2 Carboxylic Acid Analogues

Systematic Modification of the Pyrazine (B50134) Ring

The pyrazine ring serves as a crucial scaffold, and alterations to its structure can significantly impact molecular properties and target interactions. researchgate.net

The placement of substituents on the pyrazine core is a key strategy for modulating the biological activity of pyrazine-2-carboxylic acid derivatives. Studies on related compounds have demonstrated that modifications at the C-5 and C-6 positions (adjacent to N-1) can profoundly influence efficacy, often by altering the molecule's lipophilicity. researchgate.netnih.gov

| Compound Modification | Substituent at C-5/C-6 | Biological Activity Finding |

| 6-chloro-5-tert-butylpyrazine-2-carboxylic acid amide | tert-butyl (C-5), Chloro (C-6) | High lipophilicity correlated with high antituberculotic activity (72% inhibition for a specific amide derivative). nih.gov |

| 6-chloropyrazine-2-carboxylic acid amide | Chloro (C-6) | Inhibitory activity against oxygen evolution in spinach chloroplasts was significant for some amide derivatives. mdpi.com |

| 5-tert-butyl-pyrazine-2-carboxylic acid amide | tert-butyl (C-5) | Exhibited poor in vitro antifungal effects in certain amide forms. nih.gov |

This table illustrates findings from related pyrazine-2-carboxylic acid derivatives to infer potential SAR for the target compound.

A common bioisosteric replacement for a pyrazine ring is a pyridine (B92270) or pyrazole (B372694) ring. nih.gov Replacing a pyrazine nitrogen with a carbon atom to form a pyridine analogue would reduce the number of hydrogen bond acceptors and alter the aromatic system's electronic properties. This could be beneficial if a hydrogen bond acceptor at that position is detrimental to binding or if the modification improves membrane permeability. Conversely, if the nitrogen's ability to form a hydrogen bond is critical for target interaction, such a replacement would likely lead to a loss of activity.

Studies on pyrazol-4-yl-pyridine derivatives have shown that such scaffolds can act as selective modulators for receptors like the muscarinic acetylcholine (B1216132) receptor M4, demonstrating the utility of exploring different heterocyclic cores. nih.gov

| Heterocyclic Core | Key Properties | Potential Impact on Activity |

| Pyrazine | Two nitrogen atoms at positions 1 and 4; electron-deficient ring; two hydrogen bond acceptors. | The original scaffold, its properties define the baseline activity. |

| Pyridine | One nitrogen atom; less electron-deficient than pyrazine; one hydrogen bond acceptor. | Would test the importance of the second nitrogen for hydrogen bonding and electronic interactions. |

| Pyrazole | Five-membered ring with two adjacent nitrogen atoms; can act as both hydrogen bond donor and acceptor. | Introduces different geometry and hydrogen bonding capabilities, potentially leading to novel interactions with a biological target. nih.gov |

Elucidation of Morpholine (B109124) Ring Contribution to Biological Activity

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, improve physicochemical properties like solubility, and confer favorable metabolic stability. nih.govnih.gov Its contribution to the activity of 6-morpholin-4-ylpyrazine-2-carboxylic acid is multifaceted, involving conformational, steric, and electronic factors.

The morpholine ring is not planar and primarily adopts a flexible chair-like conformation. acs.org Theoretical calculations and spectroscopic studies have shown that the chair conformer is significantly lower in energy than the skew-boat form. researchgate.net In this chair conformation, the substituent on the nitrogen atom can exist in either an equatorial (Chair-Eq) or an axial (Chair-Ax) position. acs.org The Chair-Eq conformer is generally found to be more stable. acs.org This conformational flexibility allows the morpholine ring to orient itself optimally within a binding pocket, with the oxygen atom capable of acting as a hydrogen bond acceptor and the ring itself participating in hydrophobic interactions. acs.orgresearchgate.net This adaptability is a key reason for its frequent use as a scaffold in drug design. nih.gov

In these studies, replacing a single morpholine group with a piperazine (B1678402) ring resulted in a dramatic loss of inhibitory activity (a 36-fold reduction for PI3Kα). nih.gov This highlights the critical role of the morpholine oxygen atom, likely as a key hydrogen bond acceptor in the enzyme's active site. Interestingly, the activity could be substantially restored by N-acetylation of the replacement piperazine. nih.gov This suggests that an acetyl group can functionally mimic the hydrogen-bonding role of the morpholine oxygen. Other potential replacements, such as thiomorpholine (B91149) or 1,4-oxazepane, could be used to further modulate lipophilicity and binding interactions. researchgate.netresearchgate.net

| Analogue (Based on ZSTK474) | Replacement Heterocycle | Impact on PI3Kα Inhibition | Rationale |

| ZSTK474 (Parent) | Morpholine | High Potency (IC₅₀ = 3.9 nM) | The oxygen atom acts as a crucial hydrogen bond acceptor. nih.gov |

| Analogue 2a | Piperazine | 36-fold reduction in potency | Loss of the key hydrogen bond accepting oxygen atom. nih.gov |

| Analogue 2b | N-acetylpiperazine | Potency restored (IC₅₀ = 2.9 nM) | The acetyl oxygen effectively mimics the hydrogen bond acceptor role of the morpholine oxygen. nih.gov |

Introducing substituents directly onto the carbon atoms of the morpholine ring can further refine biological activity by influencing the ring's conformation and introducing new points of interaction. e3s-conferences.org SAR studies on other classes of compounds have shown that even small alkyl substitutions on the morpholine ring can lead to an increase in activity. e3s-conferences.org

For instance, substitution at the C-2 or C-3 positions can create chiral centers, potentially leading to enantiomers with different biological activities and selectivities. Such substitutions can also introduce steric bulk that may either enhance binding through favorable van der Waals interactions or cause steric clashes that reduce affinity. Furthermore, substituents can lock the ring into a more rigid conformation, which can be advantageous if that conformation is the one required for optimal binding. The exploration of C-substituted morpholines is a viable strategy for developing second-generation analogues with improved properties. researchgate.netresearchgate.net

| Position of Substitution | Type of Substituent | Potential Effect on Activity |

| C-2 / C-6 | Small alkyl (e.g., Methyl) | May improve hydrophobic interactions; introduces chirality. |

| C-3 / C-5 | Small alkyl (e.g., Methyl) | Can increase potency by providing additional contact points in the binding site. e3s-conferences.org |

| C-2 / C-6 | Phenyl | Introduces significant bulk; allows for potential π-π stacking interactions. |

| C-3 / C-5 | Hydroxyl | Introduces a new hydrogen bond donor/acceptor site. |

Role of the Carboxylic Acid Functionality in Ligand-Target Interactions

The carboxylic acid group is a pivotal functional group in many pharmacologically active molecules. nih.gov Its importance often stems from its ability to act as a hydrogen bond donor and acceptor, and, in its deprotonated carboxylate form, to engage in potent ionic interactions or salt bridges with positively charged residues, such as arginine or lysine (B10760008), in a biological target's binding site. rsc.org However, the presence of a carboxylic acid can also introduce challenges, such as metabolic instability, potential toxicity, and limited ability to cross biological membranes via passive diffusion. nih.govresearchgate.net This duality necessitates strategies to optimize the properties of the lead compound while retaining or enhancing its desired biological activity.

Carboxylic Acid Bioisosteres (e.g., Tetrazoles, Amides) in SAR

Tetrazoles: Among the most common bioisosteres for carboxylic acids are 5-substituted tetrazoles. nih.gov This is due to their comparable acidity (pKa ≈ 4.5–4.9) and planar geometry. nih.gov Tetrazoles are metabolically stable and can increase a compound's lipophilicity compared to the corresponding carboxylate, potentially improving bioavailability. tandfonline.comacs.org The delocalized charge of the tetrazolate anion over a larger surface area may also be advantageous for ligand-protein recognition. acs.org For instance, the replacement of a carboxylic acid with a tetrazole in a series of angiotensin II type 1 (AT1) receptor antagonists led to the successful oral drug, losartan. nih.gov

Amides: Amide functionalities can also serve as mimics of carboxylic acids, primarily by acting as hydrogen bond donors and acceptors. While generally less acidic, they can form crucial interactions within a target binding site. In the context of pyrazine derivatives, substituted amides have been synthesized to increase lipophilicity and explore structure-activity relationships. nih.govresearchgate.net Masking the polarity of a carboxylic acid through amide bond formation has been shown to improve the antiplasmodial activity in some compound series, with the amide potentially acting as a prodrug that is hydrolyzed to the active acid. acs.org

Table 1: Comparison of Carboxylic Acid and Tetrazole Properties

| Feature | Carboxylic Acid | 5-Substituted Tetrazole | Rationale for Use as Bioisostere |

|---|---|---|---|

| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 | Similar acidity ensures it can exist in the required ionized state at physiological pH. nih.govcambridgemedchemconsulting.com |

| Geometry | Planar | Planar | Mimics the spatial arrangement of the carboxylate group. nih.gov |

| Lipophilicity | Lower (as carboxylate) | Higher (as tetrazolate) | Can improve membrane permeability and oral bioavailability. tandfonline.comacs.org |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | Generally more stable | Reduces metabolic clearance, potentially prolonging duration of action. tandfonline.com |

| Size | Smaller | Slightly larger | The size difference is minimal and often tolerated by the target protein. nih.gov |

Ester and Amide Prodrug Strategies

A key strategy to overcome the pharmacokinetic limitations of carboxylic acids, such as poor absorption due to ionization at physiological pH, is the use of prodrugs. ebrary.net Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active compound. nih.gov Ester and amide derivatives are the most common prodrug forms for carboxylic acids.

Ester Prodrugs: Esterification of the carboxylic acid group in this compound would neutralize its charge, increase lipophilicity, and thereby enhance its ability to cross cell membranes. ebrary.netcuni.cz Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by esterase enzymes present in the blood, liver, and other tissues to release the active carboxylic acid parent drug. dntb.gov.ua This approach has been successfully applied to numerous carboxylic acid-containing drugs to improve their oral bioavailability. ebrary.net For example, in studies of other pyrazinecarboxylic acid derivatives, esterification was noted as important for activity, likely by increasing the compound's lipophilicity. cuni.cz

Amide Prodrugs: Similar to esters, amides can be employed as prodrugs. While generally more stable to hydrolysis than esters, they can be designed to be cleaved by specific amidase enzymes. acs.orgnih.gov The synthesis of various amide derivatives of pyrazine-2-carboxylic acids has been explored, with the understanding that amidase activity could convert the prodrug to the active pyrazinoic acid form intracellularly. nih.govresearchgate.net This strategy is particularly relevant for drugs targeting intracellular pathogens where the conversion to the active form within the target cell is required. researchgate.net

Table 2: Prodrug Strategies for Carboxylic Acid-Containing Compounds

| Prodrug Type | Linkage | Cleavage Enzyme | Key Advantage | Example Application Context |

|---|---|---|---|---|

| Ester Prodrug | Ester (-COOR) | Esterases | Increased lipophilicity, improved absorption, rapid systemic release of parent drug. ebrary.netdntb.gov.ua | Improving oral bioavailability of NSAIDs like dexibuprofen. dntb.gov.ua |

| Amide Prodrug | Amide (-CONHR) | Amidases | Increased stability, can be designed for targeted release where amidase activity is high. acs.orgnih.gov | Used for drugs like Pyrazinamide (B1679903), which require intracellular conversion to the active acid. nih.govresearchgate.net |

Combinatorial Chemistry and High-Throughput Synthesis for SAR Exploration

To efficiently explore the structure-activity relationships (SAR) of a lead compound like this compound, modern drug discovery relies heavily on combinatorial chemistry and high-throughput screening (HTS). nih.govnih.gov

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. tandfonline.com For this compound, a library could be generated by varying the substituents on both the pyrazine and morpholine rings. For example, starting with a core pyrazine scaffold, different amines (besides morpholine) could be introduced at position 6, and various substituents could be placed at other positions on the pyrazine ring. This parallel synthesis approach can generate hundreds or thousands of analogues in a short time, far exceeding the capacity of traditional one-by-one synthesis. acs.orgnih.gov

High-Throughput Screening (HTS): Once a combinatorial library is synthesized, HTS is used to rapidly test all the compounds for their biological activity against a specific target. nih.gov Automated, robust assays are used to screen tens of thousands of compounds in a single campaign. nih.gov The results of the HTS campaign—identifying which analogues are active ("hits") and which are not—provide a wealth of data that is crucial for building a detailed SAR model. nih.govthermofisher.com This allows medicinal chemists to understand which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetics. nih.govscispace.com For instance, screening a library of pyrazine derivatives would quickly reveal which substitutions on the morpholine or pyrazine rings enhance or diminish the desired biological effect. nih.govthermofisher.com

Table 3: Illustrative Combinatorial Library Design for SAR Exploration

| Scaffold | R1 (Position 6) | R2 (Position 5) | R3 (Position 3) | Resulting Library |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid | Morpholine | Hydrogen | Hydrogen | Parent Compound |

| Piperidine | Hydrogen | Hydrogen | Explores effect of N-heterocycle size. | |

| N-methylpiperazine | Hydrogen | Hydrogen | Explores effect of additional basic center. | |

| Morpholine | Chlorine | Hydrogen | Explores electronic effects on pyrazine ring. | |

| Morpholine | Methyl | Hydrogen | Explores steric/lipophilic effects. | |

| Morpholine | Hydrogen | Chlorine | Explores effect near carboxylic acid. | |

| ...and so on | ...and so on | ...and so on | A large, diverse set of analogues for HTS. |

Mechanistic Pharmacology and Molecular Interactions of 6 Morpholin 4 Ylpyrazine 2 Carboxylic Acid Derivatives

Receptor and Enzyme Target Identification

The structural motif of a morpholine (B109124) ring attached to a pyrazine (B50134) or a related nitrogen-containing heterocycle has been identified in compounds targeting a diverse array of proteins, including receptors, kinases, proteasome subunits, and microbial enzymes.

Derivatives incorporating a morpholine group have shown significant activity at adenosine (B11128) receptors, which are G protein-coupled receptors (GPCRs) that modulate numerous physiological processes.

A series of 2-aryl-6-morpholinopurine derivatives have been synthesized and evaluated for their antagonist activity at human A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes. rsc.orgchemicalbook.com Within this series, structure-activity relationship studies revealed that substitutions on the purine (B94841) core significantly influence potency and selectivity. rsc.org Generally, 9H-purine derivatives were found to be more potent but less selective, while the corresponding 9-methylpurine (B1201685) derivatives exhibited lower potency but greater selectivity. rsc.orgchemicalbook.com Functional assays confirmed the antagonist behavior of these compounds. rsc.orgmatrix-fine-chemicals.com For instance, compound 3x was identified as a potent A₁ receptor antagonist, while 3v showed high antagonist potency at the A₃ receptor. rsc.orgmatrix-fine-chemicals.com

Table 1: Adenosine Receptor Antagonist Activity of Selected 6-Morpholino Derivatives An interactive data table. Users can sort columns by clicking on the headers.

| Compound | Target Receptor | Potency (pKᵢ) | Functional Activity |

|---|---|---|---|

| 3v | A₃ | 7.83 ± 0.16 | Antagonist |

| 3x | A₁ | 8.23 ± 0.06 | Antagonist |

Data sourced from references rsc.orgmatrix-fine-chemicals.com. pKᵢ is the negative logarithm of the inhibitory constant (Kᵢ).

While antagonism is a prominent activity, the A₂B receptor subtype has been explored as a target for agonists to treat inflammatory conditions by inhibiting the production of proinflammatory cytokines like TNF-α. nih.gov The development of potent and selective A₂B agonists remains a challenge in the field. nih.gov

The pyrazine scaffold is a key feature in numerous kinase inhibitors. The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of kinase active sites.

Specifically, 2,6-disubstituted pyrazine derivatives bearing a carboxylic acid group have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. nih.gov One such derivative was described as a powerful dual CSNK2A/PIM3 inhibitor with IC₅₀ values of 5 nM and <3 nM, respectively. nih.gov Due to the high similarity of ATP-binding sites among Pim kinases, achieving selectivity can be challenging; however, modifications at the 6-position of the pyrazine ring have been explored to enhance selectivity for CSNK2A over PIM3. nih.gov

Furthermore, related heterocyclic structures containing a morpholine moiety have demonstrated potent inhibitory activity against other kinase families. GDC-0941, a thieno[3,2-d]pyrimidine (B1254671) derivative, is a potent inhibitor of class I PI3 kinase. pharmablock.com Additionally, certain pyrimidine (B1678525) derivatives show strong inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4, with IC₅₀ values in the low nanomolar range. researchgate.net

Table 2: Kinase Inhibition by Pyrazine and Related Heterocyclic Derivatives An interactive data table. Users can sort columns by clicking on the headers.

| Compound Class | Target Kinase | Example Compound | IC₅₀ |

|---|---|---|---|

| 2,6-disubstituted pyrazine | CSNK2A | Pyrazine 2 | 5 nM |

| 2,6-disubstituted pyrazine | PIM3 | Pyrazine 2 | <3 nM |

| Thieno[3,2-d]pyrimidine | PI3K (p110α) | GDC-0941 | - |

| Pyrimidine | CDK2 / CDK4 | Compound 36 | 0.3 nM |

Data sourced from references nih.govpharmablock.comresearchgate.net.

The pyrazine ring is a structural component in molecules designed to inhibit the proteasome, a key cellular machine responsible for protein degradation. The approved drug Bortezomib, which contains a pyrazine-carboxylic acid in its synthetic route, is a first-in-class proteasome inhibitor. It functions by having its boron atom bind with high affinity to the catalytic site of the 26S proteasome.

More directly, novel homopiperazine (B121016) derivatives have been identified as a distinct class of proteasome inhibitors. pharmablock.com Unlike many inhibitors that primarily target the β5 subunit, these compounds were found to inhibit all three catalytic subunits (β1, β2, and β5) of the proteasome through direct binding. pharmablock.com One such compound, K-7174, demonstrated the ability to inhibit the growth of cancer cells that had developed resistance to Bortezomib via a mutation in the β5 subunit. pharmablock.com

Glucosamine-6-phosphate (GlcN-6-P) synthase is an essential enzyme in the hexosamine biosynthesis pathway of microbes, making it a promising target for antimicrobial agents. While direct studies on 6-morpholin-4-ylpyrazine-2-carboxylic acid are limited in this context, various heterocyclic compounds have been investigated as potential inhibitors of this enzyme.

Research has included the synthesis and evaluation of pyrimidine-based derivatives as potential GlcN-6-P synthase inhibitors, suggesting that related nitrogen-containing heterocycles like pyrazine are a relevant scaffold for designing molecules to target this microbial enzyme.

Derivatives of the core structure play a significant role in modulating inflammatory pathways, primarily through the inhibition of key signaling molecules. Research into a series of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide compounds identified potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).

STAT6 is a critical transcription factor in the type 2 helper T (Th2) cell immune response, which drives allergic diseases. The compound YM-341619 (also known as AS1617612) emerged as a highly potent STAT6 inhibitor. This inhibition was shown to be effective at both the enzymatic and cellular levels.

Table 3: STAT6 Inhibition by a 2,4-Disubstituted Pyrimidine-5-Carboxamide Derivative An interactive data table. Users can sort columns by clicking on the headers.

| Compound | Target | Biochemical IC₅₀ | Cellular IC₅₀ (Th2 differentiation) |

|---|---|---|---|

| YM-341619 | STAT6 | 0.70 nM | 0.28 nM |

Data sourced from reference.

Molecular Mechanisms of Action at the Cellular Level

The interactions of this compound derivatives at the molecular level translate into distinct cellular outcomes.

Modulation of Cell Signaling and Proliferation: By inhibiting kinases such as CSNK2A, Pim, and CDKs, these derivatives can disrupt crucial cellular signaling cascades. nih.govresearchgate.net Inhibition of CDKs, for example, leads to cell cycle arrest, preventing cell division and proliferation. researchgate.net Similarly, blocking the PI3K/Akt pathway can trigger apoptosis (programmed cell death) in cancer cells. pharmablock.com

Alteration of Immune Responses: The inhibition of STAT6 provides a clear mechanism for modulating immune cell function. By blocking STAT6, compounds like YM-341619 prevent the downstream gene transcription induced by cytokines such as IL-4. This effectively suppresses the differentiation of T cells into the Th2 lineage, a key cellular event in the allergic inflammatory response.

Induction of Proteotoxic Stress: Inhibition of the proteasome subunits disrupts cellular homeostasis by causing an accumulation of misfolded and polyubiquitinated proteins. pharmablock.com This "proteotoxic stress" is particularly effective against cancer cells, which have high rates of protein synthesis and are more sensitive to such disruptions, ultimately leading to apoptosis. pharmablock.com

Antimicrobial Effects: For microbial targets, the inhibition of essential enzymes like GlcN-6-P synthase would halt vital metabolic pathways. Specifically, blocking the production of glucosamine-6-phosphate would prevent the synthesis of key components of the microbial cell wall, compromising the structural integrity of the pathogen and leading to its death.

Neuromodulation: As antagonists of adenosine receptors, these compounds can alter neurological processes. In the central nervous system, antagonism of the A₂A receptor has been shown to alleviate motor symptoms in models of Parkinson's disease. At the cellular level, this antagonism modulates G-protein signaling, which in turn affects neurotransmission. rsc.org

Ligand-Target Binding Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the binding of this compound to a particular biological target are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related 2,6-disubstituted pyrazines. Research into a series of 2,6-disubstituted pyrazines as inhibitors of casein kinase 2 alpha (CSNK2A) reveals key binding interactions that are likely relevant to the compound . nih.gov

In these related pyrazine derivatives, the carboxylic acid moiety typically forms a crucial interaction with a catalytic lysine (B10760008) residue (e.g., K68 in CSNK2A) within the ATP-binding pocket of the kinase. nih.gov Simultaneously, a nitrogen atom in the pyrazine ring establishes a hydrogen bond with the hinge region of the kinase, a common feature for many kinase inhibitors. nih.gov The planarity of the pyrazine ring system contributes to favorable stacking interactions within the binding site. nih.gov

Downstream Signaling Pathway Perturbations

The functional consequences of ligand binding are dictated by the target's role in cellular signaling. If, as suggested by related compounds, this compound derivatives target protein kinases like CSNK2A, their binding would lead to the inhibition of phosphorylation of downstream substrates. CSNK2A is a constitutively active serine/threonine kinase involved in a vast number of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Its inhibition can therefore lead to significant perturbations in multiple signaling pathways.

For instance, inhibition of CSNK2A by pyrazine derivatives has been shown to have antiviral effects, indicating an interference with viral replication processes that rely on host cell kinase activity. nih.gov Furthermore, the modulation of kinase activity can impact gene expression, protein synthesis, and cell survival. The specific downstream effects would depend on the cellular context and the network of pathways in which the primary target is embedded.

Cellular Uptake and Intracellular Distribution Dynamics

The cellular permeability and subsequent intracellular localization of this compound derivatives are critical determinants of their biological activity. The physicochemical properties of the molecule, including its lipophilicity, size, and charge, govern its ability to cross the cell membrane.

The morpholine moiety, a common substituent in medicinal chemistry, is known to influence a compound's pharmacokinetic profile. Studies on other morpholino-containing compounds, such as phosphorodiamidate morpholino oligomers (PMOs), have shed light on their cellular uptake. While structurally different, these studies suggest that the morpholine group can contribute to uptake through various mechanisms. Some studies indicate that conjugation of arginine-rich peptides to morpholino oligomers significantly enhances their cellular uptake. nih.gov Other research on neutral phosphorodiamidate morpholino oligomers suggests that their internalization can be a specific, saturable, and energy-dependent process, hinting at a receptor-mediated uptake mechanism in certain cell types. nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

The binding mode of a ligand to its target can be either orthosteric, at the primary active site, or allosteric, at a secondary site, which then modulates the activity of the primary site. Based on the available data for related pyrazine kinase inhibitors, derivatives of this compound are likely to act as orthosteric inhibitors. nih.gov

The interaction of the carboxylic acid with a key catalytic residue and the pyrazine nitrogen with the hinge region are hallmarks of competitive binding within the ATP-binding pocket of kinases. nih.gov This direct competition with the endogenous substrate (ATP) is characteristic of an orthosteric mechanism.

However, the possibility of allosteric modulation cannot be entirely ruled out without specific experimental evidence. Allosteric modulators can offer advantages in terms of selectivity and a more nuanced control of protein function. Future studies would be needed to definitively characterize the binding site and mechanism of action for this specific class of compounds.

Comparative Pharmacological Profiling with Clinically Relevant Compounds

To understand the potential of this compound derivatives, it is useful to compare their structural and potential functional features with those of clinically relevant compounds, particularly those with a pyrazine core.

One of the most well-known pyrazine-containing drugs is Pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. rjpbcs.comresearchgate.net Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which is believed to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis. nih.gov While both this compound and pyrazinoic acid share the pyrazine carboxylic acid core, the substitution at the 6-position with a morpholine ring in the former is a significant structural difference that would likely alter its target profile and pharmacological activity.

Structure-activity relationship (SAR) studies on various substituted pyrazine-2-carboxylic acid amides have shown that the nature of the substituent on the pyrazine ring significantly influences their biological activity, including antimycobacterial and antifungal effects. nih.govresearchgate.net For example, the lipophilicity and electronic properties of the substituents have been correlated with their inhibitory activity. nih.govresearchgate.net

The table below provides a comparative overview of the structural features of this compound and related compounds.

| Compound Name | Core Structure | Key Substituents | Known/Potential Pharmacological Activity |

| This compound | Pyrazine-2-carboxylic acid | 6-morpholine | Potential kinase inhibitor, other activities to be determined |

| Pyrazinamide | Pyrazine | 2-carboxamide | Antitubercular (prodrug) rjpbcs.comresearchgate.netnih.gov |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid amides | Pyrazine-2-carboxylic acid | 5-tert-butyl, 6-chloro, various amide substituents | Antimycobacterial, antifungal, antialgal nih.govresearchgate.net |

| 2,6-disubstituted pyrazines (e.g., with 6-indolo or 6-anilino groups) | Pyrazine | 2-(4-carboxyphenyl), 6-indolo/anilino derivatives | CSNK2A inhibitors, antiviral nih.gov |

This comparative analysis highlights that while the pyrazine-2-carboxylic acid scaffold is a versatile starting point for the development of bioactive molecules, the specific substitutions are critical in determining the ultimate pharmacological profile. The inclusion of the morpholine ring in this compound suggests a distinct profile that warrants further investigation to elucidate its full therapeutic potential.

Preclinical Efficacy Studies and Therapeutic Area Exploration

Oncological Research and Antineoplastic Potential

A thorough review of scientific literature did not yield any studies concerning the oncological research or antineoplastic potential of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Anti-Inflammatory and Analgesic Investigations

Pain and inflammation are interconnected physiological responses, and many therapeutic agents target the underlying biochemical pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The search for new anti-inflammatory and analgesic agents often involves synthesizing and screening novel chemical entities. nih.gov

Numerous studies have explored various carboxylic acid derivatives for these properties. For example, a series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids were synthesized and showed both anti-inflammatory and analgesic activity in animal models. nih.gov Similarly, certain tetrahydroisoquinoline hydrochloride derivatives have demonstrated pronounced analgesic and anti-inflammatory effects, in some cases exceeding the potency of reference drugs like diclofenac (B195802) sodium. biomedpharmajournal.org Although specific studies on this compound are not available, the presence of the carboxylic acid function within a novel heterocyclic system makes it a candidate for investigation in this therapeutic area.

Neurological and CNS-Related Therapeutic Avenues

The development of drugs targeting the central nervous system (CNS) presents unique challenges, most notably the need for molecules to cross the blood-brain barrier. nih.gov The morpholine (B109124) ring is a privileged structure in CNS drug discovery, valued for its ability to improve aqueous solubility and pharmacokinetic properties without adding excessive molecular weight. nih.gov Its weak basicity can enhance brain permeability, making it a valuable component in the design of neurotherapeutics. nih.gov

Morpholine-containing compounds are being investigated for a range of neurological conditions. They are integral to kinase inhibitors designed to treat brain tumors by targeting pathways like PI3K and mTOR. nih.gov Furthermore, the morpholine moiety is found in compounds developed for neurodegenerative disorders such as Parkinson's disease, where it can be a key pharmacophoric element that interacts directly with receptors or enzymes. nih.gov Given the established role of the morpholine group in facilitating CNS entry and activity, this compound represents a compound of interest for potential applications in treating brain cancers or other neurological diseases. nih.gov

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict how a ligand, such as 6-morpholin-4-ylpyrazine-2-carboxylic acid, might interact with a protein target at the atomic level.

Binding Mode Prediction and Conformational Analysis

There are no published studies detailing the predicted binding mode or conformational analysis of this compound within any specific protein target. Such a study would typically involve preparing the three-dimensional structures of the ligand and the target protein and using docking software to calculate the most likely binding poses. The results would be presented with docking scores and visualizations of the ligand's conformation within the binding site.

Identification of Key Residues for Ligand Recognition

Without molecular docking studies, the key amino acid residues that would be critical for the recognition of this compound by a protein target have not been identified. This analysis would normally follow the binding mode prediction, pinpointing specific hydrogen bonds, hydrophobic interactions, or ionic interactions between the ligand and the surrounding amino acids of the protein.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking.

There is no available research that has applied molecular dynamics simulations to study the complex of this compound with any biological target. Such a study would provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the energetic contributions of key interactions over a simulated time period.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Development of Predictive SAR Models

No QSAR models have been developed that include this compound. The development of a predictive SAR model would require a dataset of structurally related compounds with experimentally determined biological activities against a specific target.

Feature Selection for Biological Activity Prediction

As no QSAR models have been developed, there has been no feature selection process to identify the key molecular descriptors of this compound and its analogs that are most predictive of biological activity. This process would typically involve the calculation of a wide range of descriptors (e.g., electronic, steric, hydrophobic) and the use of statistical methods to select the most relevant ones.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures tailored to fit the specific geometric and chemical features of a biological target's binding site. This approach can be broadly categorized into ligand-based and structure-based methods. In the context of the this compound scaffold, de novo design offers a powerful strategy to explore novel chemical space and generate compounds with optimized binding affinity and selectivity.

Ligand-Based De Novo Design: When the three-dimensional structure of a target is unknown, design can proceed using a known active ligand as a template. A recurrent neural network, for instance, can be trained on a set of known inhibitors for a specific target, such as Pim-1 kinase, to generate innovative molecular scaffolds that are structurally distinct but functionally similar. nih.govnih.gov This generative approach can suggest novel pyrazine-containing structures that retain the key pharmacophoric features necessary for biological activity. nih.gov

Structure-Based De Novo Design: With a known target structure, algorithms can "grow" a molecule directly within the binding pocket, piece by piece. The this compound structure can be dissected into key fragments—the morpholine (B109124) ring, the pyrazine (B50134) core, and the carboxylic acid—which can serve as starting points. For a target like the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), a known target for pyrazine derivatives, a design algorithm could place the pyrazine core in a key location and then explore different substituents to maximize interactions with surrounding amino acid residues. nih.govnih.gov For example, modifying the linker between aromatic parts of a molecule was shown through in silico experiments to have no negative influence on binding to DprE1. nih.gov This allows for the rational design of more lipophilic derivatives of pyrazinoic acid aimed at improving efficacy against tuberculosis. nih.gov

Virtual Screening for Novel Scaffolds and Hit Identification

Virtual screening (VS) is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule as a query to find other compounds in a database with similar properties. Using this compound as the query, one could search for compounds with a similar 2D fingerprint (topological similarity) or 3D shape and pharmacophore features. In a study targeting Pim-1 kinase, a pharmacophore model was generated from known 3-(pyrazin-2-yl)-1H-indazole inhibitors. japsonline.combibliomed.org This model, defining the essential spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings, was then used to screen the ZINC database, a library containing millions of commercially available compounds. japsonline.combibliomed.org This process successfully identified four top-ranked compounds for further investigation. japsonline.com

Structure-Based Virtual Screening (SBVS): SBVS, commonly known as molecular docking, involves computationally placing candidate molecules from a library into the binding site of a target protein and estimating the strength of the interaction. This approach has been widely applied to pyrazinecarboxylic acid derivatives. In one study, a series of synthesized pyrazine-2-carboxylic acid amides were docked into the active site of the Mycobacterium tuberculosis InhA protein (PDB ID: 4DRE). researchgate.netsemanticscholar.org The docking scores, which estimate the binding free energy, helped to prioritize the compounds for synthesis and testing. researchgate.netsemanticscholar.org The results indicated that a derivative featuring an octyl chain (1c) had the most favorable binding score, which correlated with its potential biological activity. researchgate.netsemanticscholar.org

| Compound | Side Chain | Rerank Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1a | 4-ethylphenyl | -78.9103 | Hydrogen bond with TYR158 |

| 1b | cycloheptyl | -67.4325 | Hydrogen bond with TYR158 |

| 1c | n-octyl | -86.4047 | Hydrogen bond & π-π interactions |

Similarly, another in silico study targeting Pim-1 kinase used molecular docking to evaluate virtually screened hits. japsonline.combibliomed.org The docking poses revealed that the identified compounds formed key hydrogen bonds with essential amino acid residues in the kinase's catalytic pocket, including Glu121, Lys67, and Asp186, mimicking the interactions of known inhibitors. japsonline.combibliomed.org Such studies demonstrate the power of virtual screening to not only identify novel hits but also to provide a structural hypothesis for their mechanism of action, guiding subsequent lead optimization efforts. japsonline.com

Pharmacokinetic, Distribution, Metabolism, and Excretion Adme Research

Absorption and Distribution Profiles

No data is publicly available from in vitro membrane permeability assays such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays for 6-morpholin-4-ylpyrazine-2-carboxylic acid.

There are no published studies detailing the tissue distribution of this compound in any preclinical models.

Metabolic Pathways and Enzyme Systems

Specific information regarding the Phase I metabolism of this compound, including hydroxylation or N-oxidation, is not available in the public domain.

There is no publicly available data on the Phase II metabolism of this compound, such as glucuronidation.

No major metabolites of this compound have been identified in publicly accessible research.

Excretion Routes and Clearance Mechanisms

Detailed studies on the excretion routes and clearance mechanisms of this compound have not been reported in the available scientific literature. Therefore, no data on the primary pathways of elimination (e.g., renal, biliary) or the specific clearance mechanisms (e.g., glomerular filtration, tubular secretion, metabolic clearance) for this compound can be provided at this time.

In Vitro-In Vivo Correlation (IVIVC) Studies

There are no published in vitro-in vivo correlation (IVIVC) studies for this compound. Such studies, which are crucial for establishing a relationship between in vitro dissolution and in vivo absorption, have not been made publicly available. Consequently, no data tables or detailed findings regarding the correlation of its in vitro performance with its in vivo pharmacokinetic behavior can be presented.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments. ¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 6-morpholin-4-ylpyrazine-2-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring and the morpholine (B109124) ring. The aromatic protons on the pyrazine core typically appear in the downfield region, while the methylene (B1212753) protons of the morpholine ring would resonate at higher field strengths.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of quaternary carbons (like the carboxylic acid and the carbons at the junction of the rings) and the different CH and CH₂ groups within the molecule.

Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazine-H3 | ~8.5 | s (singlet) | 1H |

| Pyrazine-H5 | ~8.0 | s (singlet) | 1H |

| Morpholine-H (adjacent to N) | ~3.8 | t (triplet) | 4H |

| Morpholine-H (adjacent to O) | ~3.7 | t (triplet) | 4H |

| Carboxylic Acid-H | >12.0 | br s (broad singlet) | 1H |

Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165 |

| Pyrazine-C2 | ~155 |

| Pyrazine-C6 | ~150 |

| Pyrazine-C3 | ~140 |

| Pyrazine-C5 | ~135 |

| Morpholine-C (adjacent to N) | ~45 |

| Morpholine-C (adjacent to O) | ~66 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would confirm the coupling between the methylene protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign which proton signal corresponds to which carbon signal, for instance, linking the morpholine CH₂ proton signals to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₉H₁₁N₃O₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting product ions are then analyzed. This technique is invaluable for structural elucidation and is widely used in metabolite identification studies. The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses, such as the loss of the carboxyl group (CO₂H) or fragmentation of the morpholine ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. They are excellent for identifying the presence of specific functional groups.

In the analysis of this compound, FTIR and Raman spectroscopy would be expected to show characteristic absorption or scattering bands corresponding to:

O-H stretch of the carboxylic acid group, which is typically a very broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1700-1730 cm⁻¹.

C-N stretches associated with the morpholine and pyrazine rings.

C-O-C stretch of the ether linkage in the morpholine ring.

Aromatic C=C and C=N stretches of the pyrazine ring.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |

| Pyrazine Ring | C=N stretch | 1600 - 1475 | Medium-Strong |

| Morpholine Ring | C-N stretch | 1250 - 1020 | Medium |

| Morpholine Ring | C-O-C stretch | 1150 - 1085 | Strong |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's connectivity, conformation, and absolute stereochemistry. While specific crystallographic data for this compound is not prominently available in surveyed literature, the analysis of structurally similar compounds allows for a detailed projection of its solid-state characteristics.

For instance, the crystal structure of the related molecule 4-(pyrazin-2-yl)morpholine reveals a nearly planar molecular structure, despite the inherent chair conformation of the morpholine ring. nih.gov In the crystal lattice of this analog, molecules are organized into sheets supported by non-classical C-H···N and C-H···O hydrogen bonds. nih.gov

For this compound, the addition of the carboxylic acid group at the C2 position of the pyrazine ring would introduce a powerful hydrogen-bond donor and acceptor. This functional group is expected to be the dominant driver of the crystal packing, likely forming strong intermolecular hydrogen bonds. Studies on other heterocyclic carboxylic acids, such as pyrazole-4-carboxylic acid, show that molecules often arrange into quasi-linear ribbons or chains, linked by robust, cyclic hydrogen bonds between the carboxylic acid groups and the nitrogen atoms of the heterocyclic rings. nih.gov It is therefore highly probable that the solid-state structure of this compound features a highly ordered, hydrogen-bonded network, where the carboxylic acid proton interacts with a nitrogen atom on a neighboring pyrazine ring or the oxygen of an adjacent carboxylic acid, creating dimeric or polymeric motifs.

Table 1: Expected Crystallographic Parameters and Structural Features This table is predictive, based on analyses of similar structures.

| Parameter | Expected Value / Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Suggests the presence of inversion centers in the unit cell. nih.gov |

| Key Supramolecular Interactions | O-H···N (Carboxylic acid to Pyrazine N) | Strong, directional interaction governing crystal packing. |

| O-H···O (Carboxylic acid dimer) | A common and stable motif for carboxylic acids. | |

| Morpholine Ring Conformation | Chair | The lowest energy conformation for the morpholine ring. nih.gov |

| Molecular Geometry | Near-planar pyrazine ring | Typical for aromatic heterocyclic systems. |

Chromatographic Methods for Purity and Quantitative Analysis in Complex Mixtures

Chromatography is an indispensable tool for separating this compound from impurities, starting materials, and other components in complex mixtures, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound due to its polarity and functional groups. A reversed-phase HPLC (RP-HPLC) method is typically employed for such compounds.

A validated RP-HPLC method would involve an octadecylsilane (B103800) (C18) column, which separates compounds based on their hydrophobicity. ptfarm.pl Given the polar nature of the target molecule, the mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, to control pH and ensure peak shape and reproducibility. ptfarm.plmdpi.com The acidic nature of the carboxylic acid group means its retention will be sensitive to the pH of the mobile phase; a pH below the pKa of the carboxylic acid (~3-4) would neutralize the carboxylate, increasing its retention on the C18 column. Detection is typically achieved using a photodiode-array (PDA) or UV detector set at a wavelength where the pyrazine chromophore exhibits maximum absorbance. ptfarm.pl Method validation would confirm parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl

Table 2: Typical RP-HPLC Method Parameters This table outlines a representative, unoptimized method for analysis.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. ptfarm.pl |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) | Elution of the analyte from the column. |